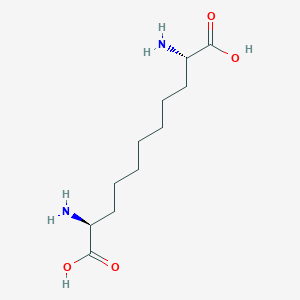
Diamino-nonanedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamino-nonanedicarboxylic acid is an organic compound that belongs to the class of diamino acids It features a carboxylic acid group at each end of a nine-carbon chain, with two amino groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diamino-nonanedicarboxylic acid can be synthesized through several methods. One common approach involves the reductive amination of dialdehyde cellulose disks using 2-picoline-borane . This method starts with the oxidation of filter paper with sodium periodate to produce dialdehyde cellulose disks, which are then subjected to reductive amination to yield diamino cellulose disks .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Diamino-nonanedicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Diamino-nonanedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of various materials, including coatings, adhesives, and resins .
Mecanismo De Acción
The mechanism of action of diamino-nonanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparación Con Compuestos Similares
Diamino-nonanedicarboxylic acid can be compared with other similar compounds, such as:
Diamino acids: These include compounds like diaminopropanoic acid and diaminobutyric acid, which also feature two amino groups and a carboxylic acid group.
Vicinal diamines: Compounds with vicinal diamino functionalities, such as imidazolines and imidazolinones, share similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific structure, which provides distinct chemical and biological properties
Propiedades
Número CAS |
73012-56-3 |
|---|---|
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(2S,10S)-2,10-diaminoundecanedioic acid |
InChI |
InChI=1S/C11H22N2O4/c12-8(10(14)15)6-4-2-1-3-5-7-9(13)11(16)17/h8-9H,1-7,12-13H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
Clave InChI |
NKXGAOCVXRXULI-IUCAKERBSA-N |
SMILES isomérico |
C(CCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N |
SMILES canónico |
C(CCCC(C(=O)O)N)CCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


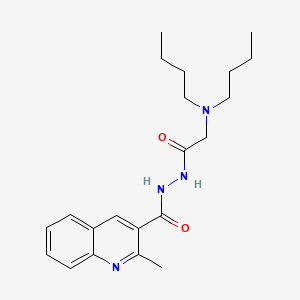
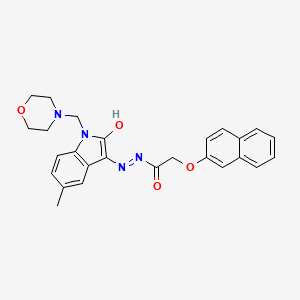

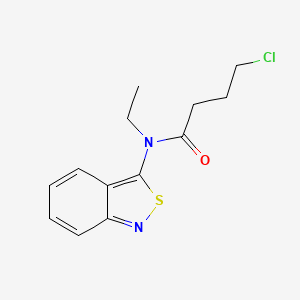
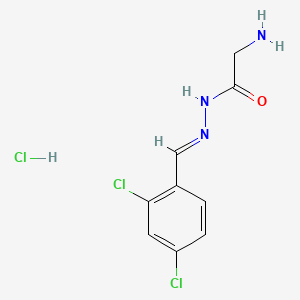

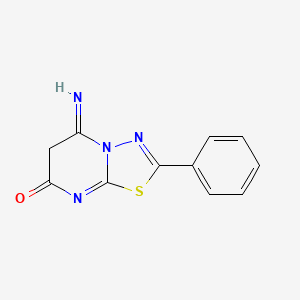
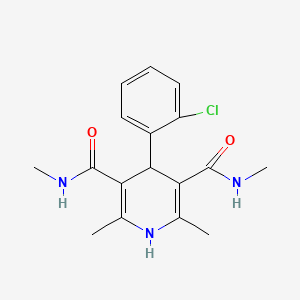
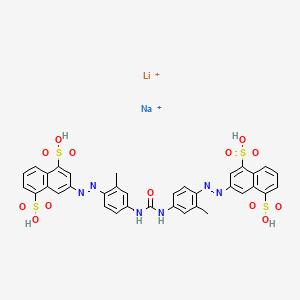
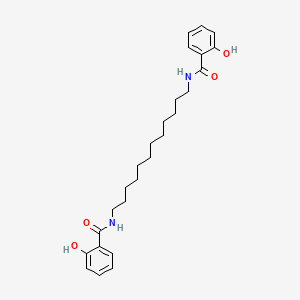
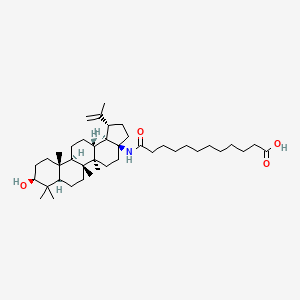
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
